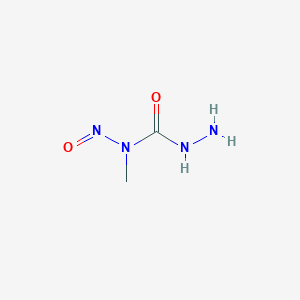![molecular formula C17H14N2O4 B14399678 4,4'-[Propane-1,3-diylbis(oxy)]bis(1,3-benzoxazole) CAS No. 89590-23-8](/img/structure/B14399678.png)
4,4'-[Propane-1,3-diylbis(oxy)]bis(1,3-benzoxazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[Propane-1,3-diylbis(oxy)]bis(1,3-benzoxazole) is a chemical compound known for its unique structure and properties It consists of two benzoxazole rings connected by a propane-1,3-diylbis(oxy) linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Propane-1,3-diylbis(oxy)]bis(1,3-benzoxazole) typically involves the reaction of 4-hydroxybenzaldehyde with 1,3-dibromopropane in the presence of a base such as potassium carbonate (K2CO3) and a phase transfer catalyst like 18-crown-6 ether. The reaction is carried out in an organic solvent such as acetone under reflux conditions for several hours . The product is then purified through filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4,4’-[Propane-1,3-diylbis(oxy)]bis(1,3-benzoxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzoxazole rings can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
4,4’-[Propane-1,3-diylbis(oxy)]bis(1,3-benzoxazole) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe or sensor due to its unique optical properties.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism of action of 4,4’-[Propane-1,3-diylbis(oxy)]bis(1,3-benzoxazole) involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-[Propane-1,3-diylbis(oxy)]bis(benzene-1,3-diamine)
- 4,4’-[Propane-1,3-diylbis(oxy)]dibenzaldehyde
- 4,4’-[Propane-1,3-diylbis(oxy)]dianiline
Uniqueness
4,4’-[Propane-1,3-diylbis(oxy)]bis(1,3-benzoxazole) is unique due to its benzoxazole rings, which impart distinct optical and electronic properties. This makes it particularly valuable in applications requiring fluorescence or specific electronic characteristics .
Properties
CAS No. |
89590-23-8 |
|---|---|
Molecular Formula |
C17H14N2O4 |
Molecular Weight |
310.30 g/mol |
IUPAC Name |
4-[3-(1,3-benzoxazol-4-yloxy)propoxy]-1,3-benzoxazole |
InChI |
InChI=1S/C17H14N2O4/c1-4-12(16-14(6-1)22-10-18-16)20-8-3-9-21-13-5-2-7-15-17(13)19-11-23-15/h1-2,4-7,10-11H,3,8-9H2 |
InChI Key |
HTVFZBMPCLXSDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCCOC3=CC=CC4=C3N=CO4)N=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(Oxan-2-yl)oxy]methyl}but-3-en-1-ol](/img/structure/B14399596.png)
![1-[1,3,3,4,4,5,5,5-Octafluoro-2-(trifluoromethyl)pent-1-en-1-yl]pyrrolidine](/img/structure/B14399603.png)
![5-Hydroxy-6'-methoxy-2',3',4'-trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14399604.png)
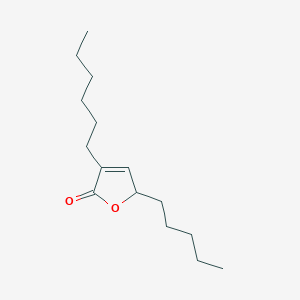
methanone](/img/structure/B14399616.png)
![4,4'-Dipropyl[1,1'-bi(cyclohexane)]-4-ol](/img/structure/B14399633.png)
![(4aR,4bS,6aR,7R,9aS,9bS)-4a,6a-Dimethyl-7-(6-methylheptan-2-yl)tetradecahydrocyclopenta[5,6]naphtho[2,1-b]pyran-11a(2H)-ol](/img/structure/B14399654.png)
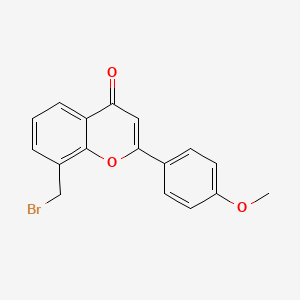

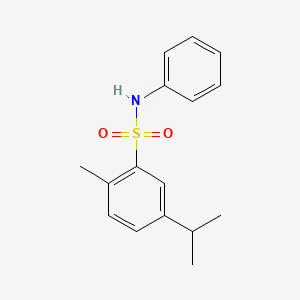

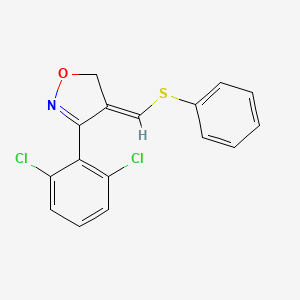
![5-Chloro-2-[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14399696.png)
